2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]-1H-isoindole-1,3(2H)-dione
2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]-1H-isoindole-1,3(2H)-dione
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1024289
InChI:
InChI=1S/C22H18N2O4/c25-19-13-7-1-2-8-14(13)20(26)23(19)17-11-5-6-12-18(17)24-21(27)15-9-3-4-10-16(15)22(24)28/h1-4,7-10,17-18H,5-6,11-12H2
SMILES:
C1CCC(C(C1)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O
Molecular Formula:
C22H18N2O4
Molecular Weight:
374.4 g/mol
2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]-1H-isoindole-1,3(2H)-dione
CAS No.:
Cat. No.: VC1024289
Molecular Formula: C22H18N2O4
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18N2O4 |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | 2-[2-(1,3-dioxoisoindol-2-yl)cyclohexyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C22H18N2O4/c25-19-13-7-1-2-8-14(13)20(26)23(19)17-11-5-6-12-18(17)24-21(27)15-9-3-4-10-16(15)22(24)28/h1-4,7-10,17-18H,5-6,11-12H2 |
| Standard InChI Key | UWFSWSSYDYLUBT-UHFFFAOYSA-N |
| SMILES | C1CCC(C(C1)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |
| Canonical SMILES | C1CCC(C(C1)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator